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Introduction

TBI-166 is a novel riminophenazine analog demonstrating potent bactericidal activity against
Mycobacterium tuberculosis (M. tb), including drug-sensitive and drug-resistant strains.[1][2]
Developed as a next-generation antituberculosis agent, TBI-166 offers comparable or superior
efficacy to the repurposed leprosy drug clofazimine (CFZ) with a significantly improved safety
profile, most notably causing less skin discoloration.[1][3][4] This document provides detailed
application notes and protocols for the use of TBI-166 in preclinical chronic tuberculosis
infection models, summarizing key efficacy data and experimental methodologies.

TBI-166 is currently in clinical development, having undergone Phase | clinical trials in China.
[5][6] Preclinical studies in murine models have been instrumental in establishing its potent
anti-TB activity and in identifying promising combination regimens for further clinical
investigation.[7][8][9]

Mechanism of Action

While the precise mechanism of action for TBI-166 is not fully elucidated, it is believed to be
similar to that of other riminophenazine compounds like clofazimine.[4] The proposed
mechanism involves the targeting of the M. tb respiratory chain and the disruption of oxidative
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phosphorylation, ultimately leading to a depletion of ATP synthesis.[4] This mode of action
suggests potential synergistic effects when combined with other anti-TB agents that also target
cellular energy metabolism, such as bedaquiline (BDQ) and pyrazinamide (PZA).[4]
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Caption: Proposed mechanism of action for TBI-166 in Mycobacterium tuberculosis.

Efficacy Data in Chronic Murine TB Models

TBI-166 has demonstrated significant efficacy in reducing bacterial load in the lungs of
chronically infected mice, both as a monotherapy and as part of combination regimens. The
following tables summarize key quantitative data from preclinical studies.
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Table 1: Monotherapy Efficacy of TBI-166 in BALB/c Mice

Mean Log10
. CFU
Treatment Duration L.
Dose (mg/kg) Reduction in Reference
Group (weeks)
Lungs (vs.
Untreated)
TBI-166 10 8 >2.0 [1]
TBI-166 20 4 2.02 [4]
TBI-166 20 8 >3.5 [4]
TBI-166 40 8 >3.0 [1]
TBI-166 80 8 >3.5 [1]
Clofazimine
20 8 ~35 [1]
(CF2)

Table 2: Efficacy of TBI-166 Combination Regimens in BALB/c Mice

Treatment Duration Mean Log10 Relapse Rate
. . Reference
Regimen (weeks) CFU in Lungs (%)
TBI-166 + BDQ +
Undetectable 0 (at 8 weeks) [718]
PZA
TBI-166 + BDQ +
Undetectable <13.33 [718]
LZD
BPaL (BDQ +
Pretomanid + 8 ~1.0 Not specified [718]
LZD)
HRZ (Isoniazid + N
~2.0 Not specified [718]

Rifampin + PZA)

Table 3: Efficacy of TBI-166 Combination Regimens in C3HeB/FeJ Mice
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Treatment Duration Mean Log10 Relapse Rate
. . Reference
Regimen (weeks) CFU in Lungs (%)
TBI-166 + BDQ + .
Culture Negative 0 (at 8 weeks) [71[8]
PZA
TBI-166 + BDQ + -~ Higher than TBI-
8 Not specified [718]
LZD 166+BDQ+PZA
N Higher than TBI-
HRZ 8 Not specified [718]

166+BDQ+PZA

Experimental Protocols

The following are detailed methodologies for key experiments involving TBI-166 in chronic
tuberculosis infection models.

Chronic Murine Tuberculosis Infection Model

This protocol describes the establishment of a chronic M. tb infection in mice via low-dose
aerosol exposure.

Materials:

Mycobacterium tuberculosis H37Rv strain

Specific pathogen-free female BALB/c or C3HeB/FeJ mice (6-8 weeks old)

Aerosol exposure chamber (e.g., Glas-Col Inhalation Exposure System)

Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% OADC, and 0.05% Tween 80

Middlebrook 7H11 agar supplemented with 10% OADC

Phosphate-buffered saline (PBS) with 0.05% Tween 80

Protocol:
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Bacterial Culture Preparation: Culture M. tb H37Rv in Middlebrook 7H9 broth to mid-log
phase.

Aerosol Infection:

o Wash the bacterial culture with PBS and resuspend to a concentration that delivers
approximately 100-200 bacilli to the lungs of each mouse.

o Place mice in the aerosol exposure chamber and infect via low-dose aerosol.

Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks post-
aerosol exposure.

Confirmation of Infection: At the start of treatment, sacrifice a subset of mice (n=3-5) to
determine the baseline bacterial load in the lungs by plating serial dilutions of lung
homogenates on Middlebrook 7H11 agar.
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Caption: Experimental workflow for the chronic murine TB infection model.

In Vivo Efficacy Evaluation of TBI-166

This protocol outlines the procedure for assessing the bactericidal and sterilizing activity of TBI-
166 in chronically infected mice.

Materials:
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o Chronically infected mice (from the protocol above)
e TBI-166 (and other drugs for combination studies)
e Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
o Oral gavage needles
e Stomacher or tissue homogenizer
o Middlebrook 7H11 agar plates
Protocol:
e Drug Preparation and Administration:
o Prepare TBI-166 and other drugs in the appropriate vehicle.

o Administer drugs to mice orally via gavage, typically 5-6 days a week.[4] Dosing for TBI-
166 has been studied in the range of 10-80 mg/kg.[1] For combination studies,
representative doses are: TBI-166 (20 mg/kg), BDQ (25 mg/kg), PZA (150 mg/kg), and
LZD (100 mg/kg).[4]

e Monitoring and Sample Collection:

o At specified time points during and after treatment (e.g., 2, 4, 8 weeks), sacrifice a subset
of mice from each treatment group.

o Aseptically remove the lungs and spleen.
o Bacterial Load Determination:
o Homogenize the tissues in PBS with 0.05% Tween 80.
o Plate serial dilutions of the homogenates onto Middlebrook 7H11 agar.

o Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units
(CFU).
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» Relapse Assessment (Sterilizing Activity):

o Following the completion of treatment, hold a cohort of mice for an additional period (e.g.,
3 months) without treatment.

o At the end of this period, sacrifice the mice and determine the bacterial load in their lungs
and spleens as described above. The presence of any CFU is indicative of relapse.

Safety and Handling

TBI-166 is an investigational compound and should be handled with appropriate personal
protective equipment (PPE), including gloves, lab coat, and safety glasses. All work with
Mycobacterium tuberculosis must be conducted in a Biosafety Level 3 (BSL-3) laboratory by
trained personnel.

Conclusion

TBI-166 demonstrates potent anti-tuberculosis activity in chronic infection models, particularly
when used in combination with other novel and repurposed anti-TB agents.[7][8] Its favorable
safety profile, especially the reduced potential for skin pigmentation compared to clofazimine,
makes it a promising candidate for inclusion in future short-course TB treatment regimens.[1][3]
[4] The protocols and data presented here provide a foundation for further research into the
efficacy and mechanisms of TBI-166.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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